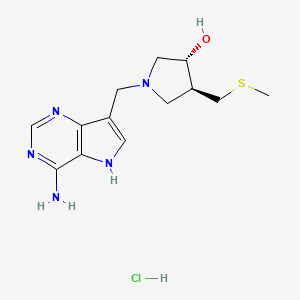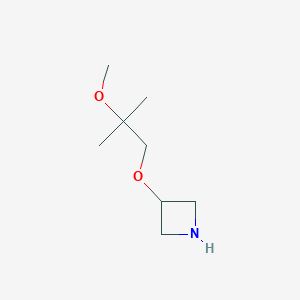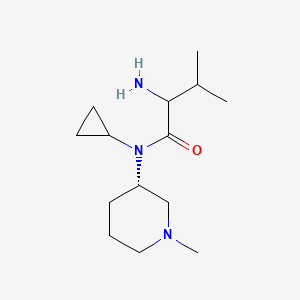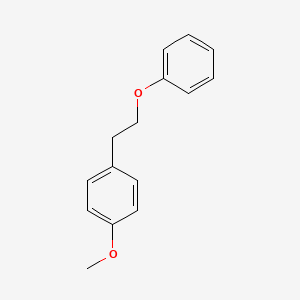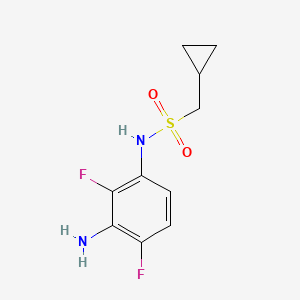
N-(3-Amino-2,4-difluorophenyl)-1-cyclopropylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Amino-2,4-difluorophenyl)-1-cyclopropylmethanesulfonamide is a chemical compound with the molecular formula C10H12F2N2O2S This compound is known for its unique structure, which includes a cyclopropyl group attached to a methanesulfonamide moiety, and two fluorine atoms on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-2,4-difluorophenyl)-1-cyclopropylmethanesulfonamide typically involves multiple steps. One common synthetic route starts with the nitration of 2,4-difluoroaniline to introduce the nitro group, followed by reduction to obtain the corresponding amine. The cyclopropylmethanesulfonyl chloride is then reacted with the amine under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Amino-2,4-difluorophenyl)-1-cyclopropylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include nitroso and nitro derivatives, substituted phenyl derivatives, and various amine derivatives.
Aplicaciones Científicas De Investigación
N-(3-Amino-2,4-difluorophenyl)-1-cyclopropylmethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(3-Amino-2,4-difluorophenyl)-1-cyclopropylmethanesulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of signal transduction pathways that are crucial for cell proliferation and survival, making it a potential candidate for anticancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-Amino-2,4-difluorophenyl)propane-1-sulfonamide
- Amino(2,4-difluorophenyl)acetic acid
Uniqueness
Compared to similar compounds, N-(3-Amino-2,4-difluorophenyl)-1-cyclopropylmethanesulfonamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, potentially leading to different biological activities and applications.
Propiedades
Fórmula molecular |
C10H12F2N2O2S |
|---|---|
Peso molecular |
262.28 g/mol |
Nombre IUPAC |
N-(3-amino-2,4-difluorophenyl)-1-cyclopropylmethanesulfonamide |
InChI |
InChI=1S/C10H12F2N2O2S/c11-7-3-4-8(9(12)10(7)13)14-17(15,16)5-6-1-2-6/h3-4,6,14H,1-2,5,13H2 |
Clave InChI |
IZTKYFWILYRXQA-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CS(=O)(=O)NC2=C(C(=C(C=C2)F)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



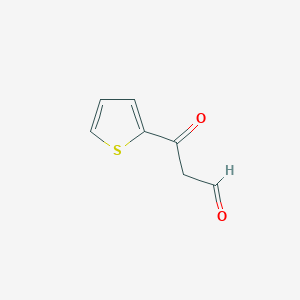
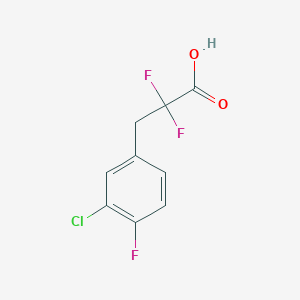


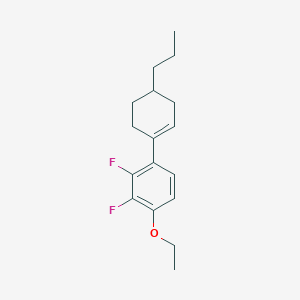

![5-[(1-Methoxypropan-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B13083915.png)
